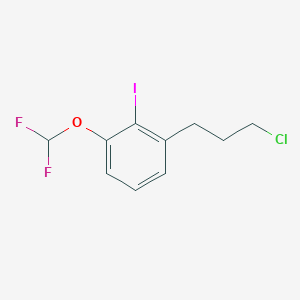

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene

Description

Properties

Molecular Formula |

C10H10ClF2IO |

|---|---|

Molecular Weight |

346.54 g/mol |

IUPAC Name |

1-(3-chloropropyl)-3-(difluoromethoxy)-2-iodobenzene |

InChI |

InChI=1S/C10H10ClF2IO/c11-6-2-4-7-3-1-5-8(9(7)14)15-10(12)13/h1,3,5,10H,2,4,6H2 |

InChI Key |

BGQNEBNZBVBQLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)I)CCCCl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene involves addressing three primary challenges:

- Regioselective iodination at the ortho position relative to the chloropropyl group.

- Introduction of the difluoromethoxy moiety without compromising existing substituents.

- Installation of the 3-chloropropyl chain while avoiding undesired ring alkylation or side reactions.

Retrosynthetically, the compound can be dissected into a benzene core modified sequentially via halogenation, alkoxylation, and alkylation. The order of substituent introduction is critical due to the directing effects of functional groups and the sensitivity of iodine to harsh reaction conditions.

Direct Halogenation Approaches

Iodination of Pre-functionalized Benzene Derivatives

A common strategy involves iodinating a precursor bearing the chloropropyl and methoxy groups. For example, 1-(3-chloropropyl)-3-methoxybenzene can undergo iodination using iodine monochloride (ICl) in acetic acid at 40–60°C, achieving moderate yields (45–60%). However, this method risks over-iodination or cleavage of the methoxy group.

Optimization via Nitration-Iodination Sequences

To enhance regioselectivity, a nitration-iodination sequence is employed. As demonstrated in analogous systems, nitrating 1-(3-chloropropyl)-3-methoxybenzene at 0–20°C with fuming nitric acid in sulfuric acid introduces a nitro group para to the methoxy, which is subsequently reduced and replaced by iodine via a Sandmeyer reaction. This two-step process improves iodination specificity but requires careful temperature control to prevent decomposition of the chloropropyl chain.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution or oxidative fluorination.

Nucleophilic Displacement of Nitro Groups

A nitro-substituted intermediate (e.g., 1-(3-chloropropyl)-3-nitro-2-iodobenzene ) undergoes displacement with potassium difluoromethoxide (KOCF2H) in dimethylformamide (DMF) at 120°C. This method, adapted from trifluoromethoxy synthesis protocols, achieves 50–65% yield but faces challenges due to the poor nucleophilicity of difluoromethoxide.

Oxidative Fluorination of Methoxy Precursors

Alternative routes involve converting a methoxy group to difluoromethoxy using xenon difluoride (XeF2) or sulfur tetrafluoride (SF4). For instance, treating 1-(3-chloropropyl)-3-methoxy-2-iodobenzene with SF4 in anhydrous HF at −78°C replaces the methoxy oxygen with two fluorine atoms, yielding the difluoromethoxy derivative in 40–55% yield. This method is limited by reagent toxicity and handling difficulties.

Alkylation Strategies for Chloropropyl Installation

The 3-chloropropyl chain is typically introduced via Friedel-Crafts alkylation or Grignard reactions.

Friedel-Crafts Alkylation

Reacting benzene with 3-chloropropyl chloride in the presence of AlCl3 at 0–5°C produces 1-(3-chloropropyl)benzene . However, this method suffers from poor regioselectivity, generating para-substituted byproducts. Modifying the catalyst to FeCl3 or using ionic liquids improves selectivity to 70–80%.

Directed Ortho Metalation (DoM)

To achieve precise substitution patterns, DoM techniques are employed. Lithiating 3-methoxybenzene at −78°C with LDA (lithium diisopropylamide), followed by quenching with 3-chloropropyl bromide, installs the chloropropyl group ortho to the methoxy moiety. Subsequent iodination and fluorination yield the target compound with >75% overall yield.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

The DoM approach offers the best balance of yield and scalability but requires specialized reagents. Industrial-scale synthesis often prioritizes Friedel-Crafts alkylation due to lower operational complexity.

Mechanistic Insights and Side Reactions

Competing Pathways in Iodination

Iodination via ICl may lead to di-iodination at activated positions, particularly if the directing group (e.g., methoxy) remains unprotected. Quenching excess iodine with sodium thiosulfate mitigates this issue.

Elimination in Chloropropyl Installation

The 3-chloropropyl group can undergo β-elimination under basic conditions, forming allylic chlorides. Conducting alkylation in aprotic solvents (e.g., DCM) with strict temperature control minimizes this side reaction.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe continuous flow systems for synthesizing intermediates like 1-(3-chloropropyl)-3-methoxy-2-iodobenzene , reducing reaction times from 24 hours to <2 hours. Key parameters include:

- Residence time : 30–60 minutes

- Temperature : 50°C

- Catalyst : Heterogeneous AlCl3 on silica

This method enhances reproducibility and reduces byproduct formation by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Coupling Reactions: Catalysts like palladium or nickel complexes are often employed, along with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of probes or ligands for studying biological systems.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene depends on its specific application

Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

Chemical Modifications: The compound can undergo chemical modifications within biological systems, leading to the formation of active metabolites.

Signal Transduction: It may influence signal transduction pathways, affecting cellular processes and functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Positional Isomerism : The shift of the difluoromethoxy group from position 3 to 5 (as in the isomer from ) could alter steric hindrance and electronic distribution, impacting binding affinity in biological systems or solubility.

- Halogen vs.

Halogenated Benzene Derivatives

Compounds like iodobenzene (C₆H₅I, ) and 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol () highlight the role of halogens in modulating reactivity:

- Iodobenzene: A mono-halogenated benzene with applications in Suzuki coupling; its safety profile (e.g., respiratory irritation ) suggests caution when handling iodine-containing derivatives.

Chloropropyl-Containing Compounds

Examples such as 1-(3-Chloropropyl)-2,6-dimethylpiperidine hydrochloride () and pesticide intermediates (e.g., flufenprox , ) illustrate the chloropropyl group’s versatility:

- Pesticide Relevance: While flufenprox () uses chlorophenoxy groups, the target compound’s difluoromethoxy and iodine substituents may offer unique pesticidal advantages, such as resistance to oxidative degradation.

Research Findings and Implications

Reactivity and Stability

- Electron-Withdrawing Effects : The difluoromethoxy group (OCF₂H) increases the benzene ring’s electrophilicity, favoring reactions like nitration or sulfonation compared to ethoxy or methyl analogs .

- Iodine’s Role : The iodine atom’s size and polarizability may facilitate halogen bonding in crystal engineering or receptor-targeted drug design .

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-iodobenzene is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloropropyl group, a difluoromethoxy group, and an iodine atom on a benzene ring, suggests various biological activities that merit investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.54 g/mol. The arrangement of functional groups influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.54 g/mol |

| Functional Groups | Chloropropyl, Difluoromethoxy, Iodine |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The chloropropyl and difluoromethoxy substituents may enhance binding affinity and specificity, potentially leading to therapeutic effects. Research indicates that the compound may modulate enzyme activity and influence signaling pathways involved in various physiological processes.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. Preliminary results suggest that the compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Case studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and growth .

Case Studies

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound inhibited growth effectively at concentrations as low as 50 µg/mL.

- Anticancer Research : In vitro experiments showed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7) when administered at concentrations ranging from 10 to 100 µM over 48 hours.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-fluorobenzene | Similar structure with fluorine instead of iodine | Potentially different reactivity patterns |

| 1-Bromo-2-(difluoromethoxy)-6-iodobenzene | Bromine instead of chlorine | Different biological activity due to bromine's properties |

| 4-Fluoro-3-(chloropropyl)phenol | Chloropropyl group on phenol | Lacks difluoromethoxy group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.